molecular formula C12H24O B11958949 1-Methoxy-4-tert-pentylcyclohexane CAS No. 199584-38-8

1-Methoxy-4-tert-pentylcyclohexane

Cat. No.: B11958949
CAS No.: 199584-38-8
M. Wt: 184.32 g/mol
InChI Key: AJULSUVNFQEPHC-UHFFFAOYSA-N
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Description

1-Methoxy-4-tert-pentylcyclohexane is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative where a methoxy group is attached to the first carbon and a tert-pentyl group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-tert-pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanol derivatives. For instance, 4-tert-pentylcyclohexanol can be reacted with methanol in the presence of an acid catalyst to yield this compound. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-tert-pentylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxy-4-tert-pentylcyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-tert-pentylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-pentyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

  • 4-tert-pentyl-1-cyclohexene
  • 4-methoxy-1-methyl-1-cyclohexene
  • 4-tert-pentyl-cyclohexanone
  • 4-tert-butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone

Uniqueness: 1-Methoxy-4-tert-pentylcyclohexane is unique due to its specific combination of functional groups and structural configuration. The presence of both a methoxy group and a tert-pentyl group on the cyclohexane ring imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

CAS No.

199584-38-8

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1-methoxy-4-(2-methylbutan-2-yl)cyclohexane

InChI

InChI=1S/C12H24O/c1-5-12(2,3)10-6-8-11(13-4)9-7-10/h10-11H,5-9H2,1-4H3

InChI Key

AJULSUVNFQEPHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)OC

Origin of Product

United States

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